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Compound of Interest

Compound Name: Arabinose-1-13C

Cat. No.: B117926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Arabinose-1-¹³C, a stable isotope-

labeled sugar crucial for metabolic research and drug development. This document details its

synthesis, methods for determining isotopic purity, and its applications as a tracer in metabolic

flux analysis.

Quantitative Data Summary
D-Arabinose-1-¹³C is commercially available from several suppliers, with key quantitative

specifications summarized below. These values are critical for ensuring the accuracy and

reproducibility of experimental results.
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Property Typical Value Reference(s)

Isotopic Purity ≥ 99 atom % ¹³C [1][2]

Chemical Purity ≥ 98% [3]

Molecular Weight 151.12 g/mol [1][2]

CAS Number 70849-23-9 [1][2]

Empirical Formula ¹³CC₄H₁₀O₅ [1][2]

Physical Form Solid [1][2]

Optical Activity [α]20/D −103°, c = 4 in H₂O [1][2]

Melting Point 163-165 °C [1][2]

Synthesis of D-Arabinose-1-¹³C
The primary method for synthesizing D-Arabinose-1-¹³C is the Kiliani-Fischer synthesis. This

reaction extends the carbon chain of an aldose by one carbon atom, making it ideal for

introducing a ¹³C label at the C1 position. The synthesis starts with the four-carbon aldose, D-

erythrose, and utilizes a ¹³C-labeled cyanide source.

Experimental Protocol: Kiliani-Fischer Synthesis
This protocol is a representative procedure based on established methods for synthesizing C1-

labeled aldoses.[4][5]

Step 1: Cyanohydrin Formation

Dissolve D-erythrose in an aqueous solution.

Add an equimolar amount of potassium cyanide-¹³C (K¹³CN). The cyanide ion acts as a

nucleophile, attacking the carbonyl carbon of D-erythrose.

This reaction forms two epimeric cyanohydrins: D-arabinononitrile-1-¹³C and D-ribononitrile-

1-¹³C. The reaction conditions can be optimized to favor the formation of the desired

arabinose epimer.
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Step 2: Hydrolysis of the Nitrile

The mixture of cyanohydrins is hydrolyzed, typically under basic conditions (e.g., using

sodium carbonate), followed by acidification.

This step converts the nitrile groups (-CN) into carboxylic acid groups (-COOH), yielding D-

arabinonic acid-1-¹³C and D-ribonic acid-1-¹³C.

Step 3: Lactonization

The aldonic acids are then converted to their corresponding γ-lactones (five-membered

rings) through heating and removal of water. This step is crucial for the subsequent

reduction.

Step 4: Reduction to the Aldose

The D-arabinono-1,4-lactone-1-¹³C is selectively reduced back to the aldehyde. A common

method for this reduction is the use of sodium amalgam (Na/Hg) in a slightly acidic solution.

This final step yields D-Arabinose-1-¹³C. The product is then purified through techniques

such as recrystallization or chromatography.
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Kiliani-Fischer Synthesis Workflow for D-Arabinose-1-¹³C.

Determination of Isotopic Purity
Ensuring the high isotopic purity of D-Arabinose-1-¹³C is paramount for its use as a tracer. The

two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR)

Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful, non-destructive technique for determining the isotopic enrichment at

specific carbon positions within a molecule.

Experimental Protocol: ¹³C NMR for Isotopic Purity

Sample Preparation: Dissolve a precisely weighed amount of D-Arabinose-1-¹³C in a suitable

deuterated solvent, such as deuterium oxide (D₂O).

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This involves using a long

relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration. A high-

field NMR spectrometer is recommended for better signal dispersion.

Data Analysis:

Integrate the signal corresponding to the C1 carbon.

Integrate the signals of the other carbon atoms (C2-C5).

The isotopic purity at the C1 position is calculated by comparing the integral of the C1

signal to the integrals of the other carbon signals, taking into account the natural

abundance of ¹³C (~1.1%).
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Workflow for Isotopic Purity Determination by NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates compounds and then analyzes their

mass-to-charge ratio, allowing for the determination of isotopic enrichment.

Experimental Protocol: GC-MS for Isotopic Enrichment

Derivatization: Sugars are not volatile and require derivatization prior to GC analysis. A

common method is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS)

ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC Separation: The derivatized sample is injected into a gas chromatograph, where the D-

arabinose-TMS derivative is separated from other components.

Mass Spectrometry Analysis: The separated compound enters the mass spectrometer. The

mass spectrum will show a molecular ion peak (M+) and various fragment ions. The

presence of the ¹³C at the C1 position will result in a mass shift of +1 for the molecular ion

and any fragments containing the C1 carbon.
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Data Analysis: The isotopic enrichment is determined by comparing the intensities of the ion

peaks corresponding to the labeled (M+1) and unlabeled (M) species, after correcting for the

natural abundance of other isotopes (e.g., ¹³C, ²⁹Si).

Derivatization
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Workflow for Isotopic Enrichment Analysis by GC-MS.

Applications in Research and Drug Development
D-Arabinose-1-¹³C is a valuable tool for tracing the metabolic fate of pentose sugars in various

biological systems. Its primary application is in Metabolic Flux Analysis (MFA).

Metabolic Flux Analysis (MFA)
MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell or

organism. By introducing a ¹³C-labeled substrate like D-Arabinose-1-¹³C, researchers can track

the incorporation of the ¹³C label into downstream metabolites.[6] The pattern of ¹³C labeling in

these metabolites provides detailed information about the activity of different metabolic

pathways.

Example: Tracing the Pentose Phosphate Pathway (PPP)

D-arabinose can be metabolized and enter the pentose phosphate pathway (PPP), a crucial

pathway for generating NADPH and precursors for nucleotide biosynthesis. By using D-

Arabinose-1-¹³C, scientists can trace its conversion and entry into the PPP and subsequent

metabolic transformations. For instance, in a study of L-arabinose metabolism in yeasts, ¹³C-

labeled arabinose was used to elucidate the metabolic pathways, showing the production of

labeled arabitol and xylitol, and demonstrating the recycling of glucose-6-phosphate through

the oxidative PPP.[7]
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Tracing D-Arabinose-1-¹³C through metabolic pathways.

Drug Development
In drug development, stable isotope labeling is used to study the metabolism of drugs

(pharmacokinetics) and their effects on cellular metabolism (pharmacodynamics).[6] While

direct applications of D-Arabinose-1-¹³C in drug development are less documented than for

glucose, the principles of using ¹³C-labeled sugars are the same. For example, a drug's impact

on pentose metabolism could be assessed by administering D-Arabinose-1-¹³C and monitoring

for changes in the labeling patterns of downstream metabolites in the presence and absence of

the drug. This can help to identify the drug's mechanism of action and any off-target metabolic

effects.
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In conclusion, D-Arabinose-1-¹³C is a high-purity, stable isotope-labeled compound that is

essential for detailed investigations of pentose metabolism. The well-established methods for

its synthesis and purity analysis ensure its reliability as a tracer in sophisticated research

applications, providing valuable insights for both basic science and pharmaceutical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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